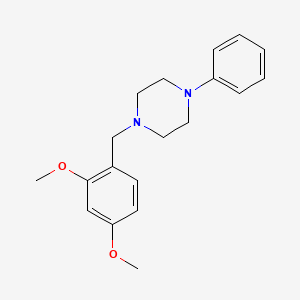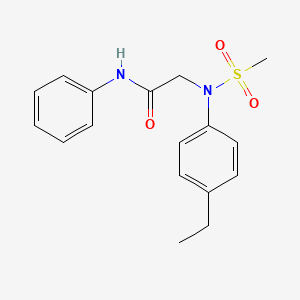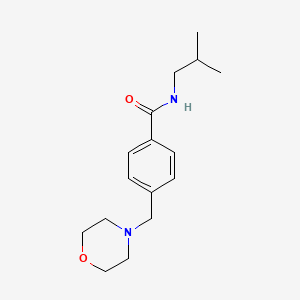
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (2C-D) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American pharmacologist, and chemist. 2C-D has been found to have various applications in scientific research due to its unique chemical properties.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has been found to have various applications in scientific research. It has been used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines in biological samples. This compound has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. Moreover, it has been used as a tool to study the structure-activity relationships of phenethylamines and their effects on the central nervous system.
作用機序
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been found to have a high affinity for this receptor and can induce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenethylamines. It can cause changes in perception, mood, and thought processes. It can also cause alterations in sensory experiences such as visual and auditory hallucinations. However, the intensity and duration of these effects can vary depending on the dose and purity of the compound.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable reference standard for analytical chemistry. However, one of the limitations of using this compound is its potential for abuse. It is classified as a Schedule I controlled substance in the United States, which restricts its use and distribution.
将来の方向性
There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine. One potential direction is the investigation of its therapeutic effects in the treatment of mental health disorders. Another direction is the exploration of its structure-activity relationships and the development of novel phenethylamines with improved therapeutic properties. Additionally, the use of this compound as a reference standard in analytical chemistry can be expanded to include other biological matrices such as hair and saliva.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has various scientific research applications. Its unique chemical properties make it a reliable reference standard in analytical chemistry, and its potential therapeutic effects make it a promising compound for the treatment of mental health disorders. However, its potential for abuse and restricted use highlight the need for further research and development of novel compounds.
合成法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzaldehyde with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its scientific research applications.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESRSLBPLLMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)




![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)